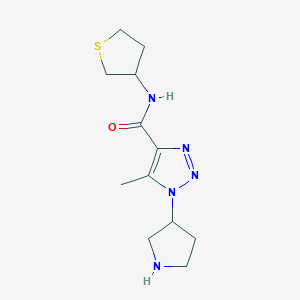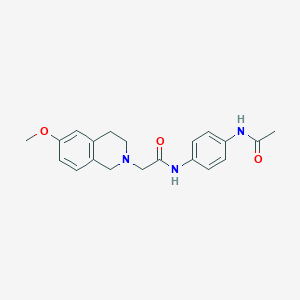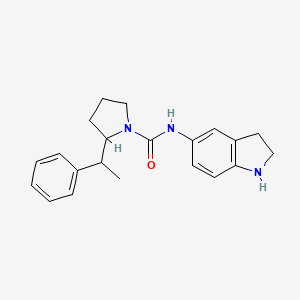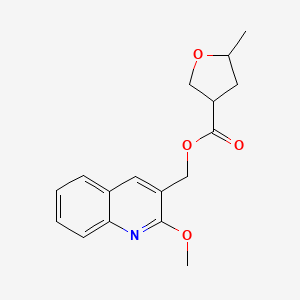
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets specific enzymes and pathways in the body, making it a promising candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide involves the inhibition of specific enzymes and pathways in the body. It works by binding to the active site of these enzymes and blocking their activity, thereby preventing the progression of diseases. The exact mechanism of action varies depending on the specific disease being targeted.
Biochemical and Physiological Effects:
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has been shown to have various biochemical and physiological effects in the body. Some of the most notable effects include:
1. Inhibition of Enzymes: This compound has been shown to inhibit the activity of several enzymes that are involved in various diseases, including cancer and inflammation.
2. Anti-proliferative Activity: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has been shown to have anti-proliferative activity, which means that it can inhibit the growth and division of cells.
3. Anti-inflammatory Activity: This compound has also been shown to have anti-inflammatory activity, which can help reduce inflammation and pain in the body.
Advantages and Limitations for Lab Experiments
There are several advantages and limitations to using 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide in lab experiments. Some of the advantages include:
1. Potent Inhibitor: This compound is a potent inhibitor of specific enzymes and pathways, making it a valuable tool for studying the mechanisms of various diseases.
2. Versatility: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide can be used to study a wide range of diseases, making it a versatile tool for researchers.
3. Specificity: This compound is highly specific in its inhibition of enzymes and pathways, which can help researchers avoid unwanted side effects.
Some of the limitations of using 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide in lab experiments include:
1. Complexity: The synthesis of this compound is complex and requires specialized equipment and expertise.
2. Cost: The cost of synthesizing 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide can be high, which may limit its use in some research settings.
3. Limited Availability: This compound may not be readily available in some regions, which can limit its use in research.
Future Directions
There are several future directions for the research and development of 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide. Some of the most promising directions include:
1. Clinical Trials: Further research is needed to determine the safety and efficacy of this compound in human clinical trials.
2. Combination Therapy: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide may be used in combination with other drugs to enhance its therapeutic effects.
3. Targeted Delivery: Researchers are exploring ways to target this compound specifically to diseased cells, which may reduce side effects and enhance its efficacy.
4. Structure-Activity Relationship Studies: Further studies are needed to determine the structure-activity relationship of this compound, which may lead to the development of more potent inhibitors.
Conclusion:
In conclusion, 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide is a promising compound with potential therapeutic applications in the treatment of various diseases. Its potent inhibition of specific enzymes and pathways makes it a valuable tool for researchers studying the mechanisms of diseases. Further research is needed to determine its safety and efficacy in human clinical trials and to explore new directions for its development.
Synthesis Methods
The synthesis of 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method involves the reaction of 5-methyl-1-pyrrolidin-3-ylamine with thiolan-3-yl isocyanate, followed by the addition of triazole-4-carboxylic acid. This process results in the formation of 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide as a white crystalline solid.
Scientific Research Applications
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes and pathways that are involved in various diseases, including cancer, inflammation, and infectious diseases. Some of the most promising research applications of this compound include:
1. Cancer Treatment: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. It works by targeting specific enzymes and pathways that are essential for cancer cell survival and proliferation.
2. Inflammation: This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
3. Infectious Diseases: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has also been shown to have antiviral and antibacterial properties, making it a promising candidate for the treatment of infectious diseases such as HIV and tuberculosis.
properties
IUPAC Name |
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5OS/c1-8-11(12(18)14-9-3-5-19-7-9)15-16-17(8)10-2-4-13-6-10/h9-10,13H,2-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYADPEFOSUMXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2CCNC2)C(=O)NC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7435965.png)
![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-3-[5-(furan-2-yl)-2-methylpyrazol-3-yl]urea](/img/structure/B7435982.png)
![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)

![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)

![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)

![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)